molecular formula C21H21ClN2OS B2696136 N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1376327-79-5

N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B2696136
CAS RN: 1376327-79-5
M. Wt: 384.92
InChI Key: ZDDFDSJZMZBNPU-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as ML352, is a small molecule that has been of great interest to researchers due to its potential therapeutic applications. This compound was first synthesized in 2013 by a team of scientists at the University of Michigan, and has since been the subject of numerous studies investigating its mechanism of action and potential uses in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called Hsp70. This protein is involved in a variety of cellular processes, including protein folding and degradation, and has been implicated in the development of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can inhibit the growth of cancer cells in vitro, and can improve cognitive function in mouse models of Alzheimer's disease. Additionally, N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is that it is a small molecule, which makes it easier to synthesize and manipulate in the laboratory. Additionally, its potential therapeutic applications make it an attractive target for drug development. However, one limitation of N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are many potential future directions for research on N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of focus could be on further elucidating its mechanism of action, which could help researchers to better understand its potential therapeutic applications. Additionally, researchers could investigate its effects in vivo, in order to determine its safety and efficacy as a potential drug candidate. Finally, researchers could explore the use of N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in combination with other drugs, in order to determine whether it could be used as part of a combination therapy for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves a multi-step process that begins with the reaction of 3-chloro-4-(phenylsulfanyl)aniline with propargyl bromide to form N-(3-chloro-4-(phenylsulfanyl)phenyl)prop-2-yn-1-amine. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product, N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.

Scientific Research Applications

N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in a variety of diseases. One area of research has focused on its use as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in mouse models of the disease.

properties

IUPAC Name

N-(3-chloro-4-phenylsulfanylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2OS/c1-2-12-24-13-10-16(11-14-24)21(25)23-17-8-9-20(19(22)15-17)26-18-6-4-3-5-7-18/h1,3-9,15-16H,10-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDFDSJZMZBNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=CC(=C(C=C2)SC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

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